tert-ブチル4-(シクロプロピルメチル)ピペラジン-1-カルボキシレート

概要

説明

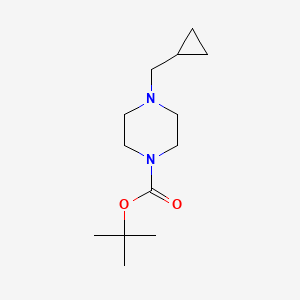

Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate, also known by various synonyms such as 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylic acid tert-butyl ester, 1-Boc-4-(piperidin-4-ylmethyl)piperazine, and 1-(tert-Butoxycarbonyl)-4-(piperidin-4-ylmethyl)piperazine, is a chemical compound with the molecular formula C₁₅H₂₉N₃O₂. It exists as a white to pale yellow powder or crystalline substance .

Synthesis Analysis

The synthetic route for tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate involves the reaction of tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate with piperidine-4-carboxaldehyde. The tert-butyl group serves as a protecting group for the piperazine nitrogen, ensuring stability during the reaction. The resulting compound is a versatile intermediate in organic synthesis .

Molecular Structure Analysis

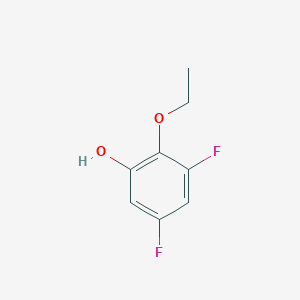

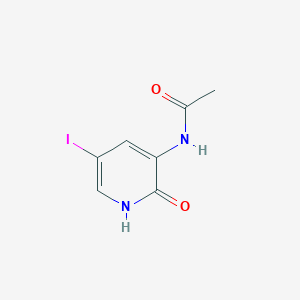

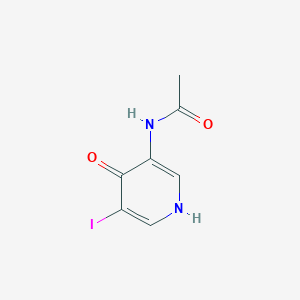

The molecular structure of tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate consists of a piperazine ring with a cyclopropylmethyl substituent at one nitrogen and a tert-butyl ester group at the other nitrogen. The cyclopropylmethyl moiety imparts rigidity to the molecule, affecting its conformation and reactivity .

Chemical Reactions Analysis

Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate can participate in various chemical reactions, including amidation, esterification, and nucleophilic substitutions. Its reactivity depends on the functional groups present and the reaction conditions .

Physical And Chemical Properties Analysis

- Inert Gas Filling : Inert gas (e.g., nitrogen) is used during handling to prevent oxidation or degradation

科学的研究の応用

分子構造解析

tert-ブチル4-(2-tert-ブトキシ-2-オキソエチル)ピペラジン-1-カルボキシレートのような類似化合物の分子構造が報告されている . 標題化合物は、石油エーテル/酢酸エチル混合物から単斜晶系P 21/c空間群に結晶化し、単位セルに4つの分子を含む . これにより、tert-ブチル4-(シクロプロピルメチル)ピペラジン-1-カルボキシレートも同様の結晶化特性を持つ可能性が示唆される。

有機合成における構成要素

ピペラジンとその誘導体は、アミド、スルホンアミド、マンニッヒ塩基、シッフ塩基、チアゾリジノン、アゼチジノン、イミダゾリノンなど、いくつかの新規有機化合物の合成における有用な構成要素/中間体として役立つ . これは、tert-ブチル4-(シクロプロピルメチル)ピペラジン-1-カルボキシレートも有機合成における構成要素として使用できることを示している。

生物活性化合物の合成

ピペラジン部分は重要な役割を果たし、様々な生物活性化合物に見られる . 特に、ピペラジノ酢酸モチーフは、高選択的因子Xaトリプシン様プロテアーゼ阻害剤に見られる . これは、tert-ブチル4-(シクロプロピルメチル)ピペラジン-1-カルボキシレートが、生物活性化合物の合成に潜在的に使用できることを示唆している。

放射性医薬品研究

官能基化ピペラジン誘導体は、放射性医薬品研究において、スピロ化合物の出発物質として適用され、スピロ化合物はフッ素-18の穏やかな導入に使用された . これは、tert-ブチル4-(シクロプロピルメチル)ピペラジン-1-カルボキシレートが放射性医薬品研究で使用できることを意味している。

PROTAC開発におけるリンカー

tert-ブチル4-(4-(ヒドロキシメチル)フェニル)ピペリジン-1-カルボキシレートのような類似化合物は、標的タンパク質分解のためのPROTAC開発において、半柔軟性リンカーとして使用されてきた . これは、tert-ブチル4-(シクロプロピルメチル)ピペラジン-1-カルボキシレートもPROTAC開発におけるリンカーとして使用できることを示唆している。

インダゾールDNAジャイレース阻害剤の合成

インダゾールDNAジャイレース阻害剤の合成など、モノ置換ピペラジンが調製されてきた . これは、tert-ブチル4-(シクロプロピルメチル)ピペラジン-1-カルボキシレートが、DNAジャイレース阻害剤の合成に潜在的に使用できることを示している。

作用機序

Safety and Hazards

特性

IUPAC Name |

tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-14(7-9-15)10-11-4-5-11/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDPLSXJAIFLJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675459 | |

| Record name | tert-Butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

373608-50-5 | |

| Record name | tert-Butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393364.png)

![6-Ethynylfuro[3,2-b]pyridine](/img/structure/B1393366.png)